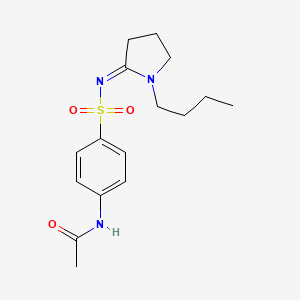

N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide

Description

Properties

CAS No. |

126826-59-3 |

|---|---|

Molecular Formula |

C16H23N3O3S |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-[4-[(Z)-(1-butylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |

InChI |

InChI=1S/C16H23N3O3S/c1-3-4-11-19-12-5-6-16(19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16- |

InChI Key |

LWVLXMBAOIDDIV-VLGSPTGOSA-N |

Isomeric SMILES |

CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Canonical SMILES |

CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Sulfonamide Intermediate

- Reagents: 4-aminophenyl sulfonyl chloride or equivalent sulfonylating agent; pyrrolidine derivative (e.g., 1-butylpyrrolidine)

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or 2-methyl THF are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Conditions: The reaction is typically carried out at temperatures ranging from 0°C to room temperature (20–30°C) to control the rate and avoid side reactions.

- Base: An organic or inorganic base (e.g., triethylamine or sodium carbonate) is used to neutralize the hydrochloric acid formed during the reaction.

Step 2: Formation of the Pyrrolidinylidene Amino Group

- Mechanism: The pyrrolidinylidene group is introduced by condensation of the sulfonamide intermediate with a butyl-substituted pyrrolidine derivative under dehydrating conditions.

- Catalysts: Acid catalysts or coupling agents may be employed to facilitate the formation of the imine or related linkage.

- Temperature: Mild heating (30–50°C) is often sufficient to drive the condensation to completion.

- Solvent: Similar solvents as in step 1, with possible addition of dehydrating agents or molecular sieves to remove water formed during condensation.

Step 3: Acetylation to Form Acetamide

- Reagents: Acetyl chloride or acetic anhydride is used to acetylate the free amine on the phenyl ring.

- Solvent: Non-protic solvents such as dichloromethane or chloroform are preferred.

- Conditions: The reaction is typically performed at 0°C to room temperature to minimize side reactions.

- Workup: The reaction mixture is quenched with water or a mild base, and the product is isolated by extraction and purification.

Reaction Parameters and Optimization

| Step | Key Parameters | Typical Range/Conditions | Notes |

|---|---|---|---|

| 1 | Solvent volume | 1–3 volumes relative to limiting reagent | THF preferred for solubility |

| Temperature | 0–30°C | Lower temps reduce side reactions | |

| Base equivalents | 1.0–1.2 equivalents | To neutralize HCl formed | |

| 2 | Catalyst | Acid catalyst or coupling agent | Enhances condensation efficiency |

| Temperature | 30–50°C | Mild heating to drive reaction | |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC | |

| 3 | Acetylating agent equivalents | 1.0–1.5 equivalents | Slight excess ensures complete acetylation |

| Temperature | 0–25°C | Controls reaction rate and selectivity | |

| Reaction time | 1–3 hours | Monitored by spectroscopic methods |

Purification and Characterization

- Purification: The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (notably sulfonamide and acetamide bands), mass spectrometry, and elemental analysis.

- Purity: High purity (>98%) is essential for biological applications and is confirmed by HPLC or LC-MS.

Research Findings and Notes

- The presence of the sulfonamide group is critical for biological activity and influences the compound’s solubility and stability.

- The pyrrolidinylidene moiety contributes to the compound’s conformational flexibility and potential binding interactions in medicinal chemistry applications.

- Multi-step synthesis requires careful control to avoid formation of side products such as over-acetylated species or hydrolysis products.

- Solvent choice and reaction temperature significantly affect yield and purity, with THF and mild temperatures being optimal.

- Avoidance of hazardous reagents (e.g., borane complexes) and chromatographic purification steps is preferred for scalability and environmental considerations.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sulfonamide formation | 4-aminophenyl sulfonyl chloride + pyrrolidine derivative + base | THF, acetonitrile | 0–30 | 2–4 | Base neutralizes HCl |

| 2 | Condensation | Sulfonamide intermediate + butylpyrrolidine + catalyst | THF, molecular sieves | 30–50 | 2–6 | Dehydrating conditions needed |

| 3 | Acetylation | Acetyl chloride or acetic anhydride + amine intermediate | DCM, chloroform | 0–25 | 1–3 | Controlled addition to avoid side reactions |

This detailed synthesis overview provides a comprehensive guide to the preparation of this compound, emphasizing reaction conditions, reagents, and purification strategies essential for achieving high purity and yield suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfinamides, thiols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Industry: Utilized in the development of new materials and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous sulfonamide-acetamide derivatives are summarized below:

Table 1: Comparative Analysis of Sulfonamide-Acetamide Derivatives

Structural and Functional Insights:

Heterocyclic Substituents :

- The target compound’s 1-butyl-2-pyrrolidinylidene group introduces a bicyclic, lipophilic moiety, distinct from the pyrimidinyl (Compound 5) or piperazinyl (Compound 35) groups. This may enhance membrane permeability compared to the polar pyrimidine in Compound 5 but reduce solubility relative to the piperazine in Compound 35 .

- The butyl chain could prolong half-life via increased hydrophobicity, a feature absent in Compounds 35–37, which prioritize polar substituents for rapid analgesic effects .

Pharmacological Activity: While Compounds 35–37 exhibit analgesic and anti-hypernociceptive activities, the target compound’s pyrrolidinylidene group may confer divergent biological effects.

Synthetic Considerations :

- Elemental analysis data for Compound 5 (C: 47.08%, H: 4.84%, N: 10.78%) provides a benchmark for purity in sulfonamide-acetamide synthesis. The target compound’s larger molecular weight (due to the butyl-pyrrolidinylidene group) would require adjusted stoichiometry and purification protocols.

Patent and Research Landscape: N-(4-hydroxyphenyl)acetamide’s prevalence in patent literature highlights the commercial relevance of acetamide scaffolds.

Biological Activity

N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 282.37 g/mol

- CAS Number : Not specified in the search results.

The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial growth and survival.

- Antioxidant Properties : The presence of the pyrrolidine ring may contribute to antioxidant activity, potentially protecting cells from oxidative stress.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated:

- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal inhibition , particularly against species like Candida albicans.

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of sulfonamide derivatives were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the sulfonamide group enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| A | MIC = 8 µg/mL | MIC = 16 µg/mL |

| B | MIC = 4 µg/mL | MIC = 8 µg/mL |

| C | MIC = 32 µg/mL | MIC = 64 µg/mL |

Study 2: Anti-inflammatory Mechanism

A study published in Pharmacology Reports explored the anti-inflammatory effects of various sulfonamide compounds in a murine model of acute inflammation. It was found that these compounds significantly reduced paw edema and levels of inflammatory cytokines, indicating their potential therapeutic use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.